5-Methylfuran-2-sulfonic acid

Description

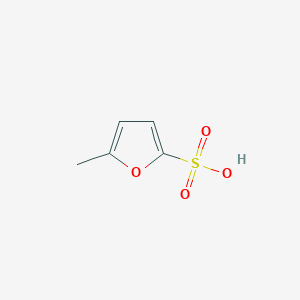

5-Methylfuran-2-sulfonic acid is an organosulfur compound featuring a furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom. The structure is further defined by a methyl group substitution at the 5-position and a sulfonic acid group at the 2-position. Its molecular formula is C₅H₆O₄S, and it has a molecular weight of 162.17 g/mol . This compound belongs to the class of furanic sulfonic acids, which are noted for their strong acidic properties and their role as versatile intermediates in chemical synthesis. wikipedia.org The presence of the sulfonic acid group, in particular, enhances the molecule's polarity and water solubility. cymitquimica.com

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆O₄S |

| Molecular Weight | 162.17 g/mol |

| Appearance | Data not available in search results |

| Key Functional Groups | Furan Ring, Sulfonic Acid, Methyl Group |

| Acidity | Strong acid, characteristic of sulfonic acids wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

5-methylfuran-2-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHOPOIJDHTCHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 5 Methylfuran 2 Sulfonic Acid

Electrophilic Aromatic Substitution Patterns of Methylfuran Sulfonic Acids

The furan (B31954) ring is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution, with a strong preference for the alpha-positions (C2 and C5) due to the higher stability of the resulting carbocation intermediate. ijabbr.com In the case of 5-methylfuran-2-sulfonic acid, both alpha-positions are occupied. Consequently, any further electrophilic substitution must occur at the less reactive beta-positions (C3 or C4). ijabbr.com

The regiochemical outcome of such a substitution is governed by the directing effects of the existing methyl and sulfonic acid groups.

The methyl group at C5 is an activating, electron-donating group that directs incoming electrophiles to the ortho (C4) and para (C2) positions.

The sulfonic acid group at C2 is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta (C4) position.

Both groups thus direct a potential third substituent to the C4 position. However, the strong deactivating nature of the sulfonic acid group significantly reduces the nucleophilicity of the furan ring, making further electrophilic substitution reactions challenging. Studies on the sulfonation of 2-methylfuran (B129897) have shown that under forcing conditions, a second sulfonic acid group can be introduced, leading to disubstituted products. acs.org This indicates that while difficult, substitution at the beta-position is possible.

Research on the acid-catalyzed coupling of 2-methylfuran with aldehydes or ketones demonstrates the high reactivity of the C5 position in electrophilic substitution. researchgate.net Once this position is functionalized, as in this compound, the reactivity pattern shifts dramatically.

Table 1: Directing Effects of Substituents on the Furan Ring for Electrophilic Substitution

| Substituent Group | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CH₃ (Methyl) | C5 | Electron-donating, Activating | Ortho, Para (to C4, C2) |

| -SO₃H (Sulfonic Acid) | C2 | Electron-withdrawing, Deactivating | Meta (to C4) |

Role of the Sulfonic Acid Group in Modulating Furan Ring Reactivity

The sulfonic acid (-SO₃H) group plays a pivotal role in modulating the chemical reactivity of the furan ring. As a potent electron-withdrawing group, it significantly decreases the electron density of the aromatic system. This has several important consequences:

Deactivation towards Electrophilic Attack: The reduced electron density makes the furan ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted furan or 2-methylfuran. nih.gov While 2-methylfuran is noted to be more prone to electrophilic aromatic substitution than furan, the introduction of the sulfonic acid group reverses this trend. nih.gov

Increased Stability towards Acid-Catalyzed Polymerization: Furan and its alkylated homologs are notoriously unstable in the presence of strong acids, which can cause them to polymerize or "resinify". acs.orgpharmaguideline.com The electron-withdrawing nature of the sulfonic acid group provides a degree of stabilization against this acid-catalyzed degradation by making the ring less susceptible to protonation. pharmaguideline.com

Enhanced Solubility: The polarity of the sulfonic acid group increases the molecule's solubility in aqueous and other polar solvents. cymitquimica.com

Polarization of the Ring: The -SO₃H group polarizes the furan ring, influencing the reactivity of the other positions. vulcanchem.com This effect, combined with the methyl group, makes the C3 and C4 positions electronically distinct and susceptible to specific reactions.

In essence, the sulfonic acid group acts as a "control" element, tempering the high intrinsic reactivity of the methyl-substituted furan ring and directing its chemical behavior.

Table 2: Influence of the Sulfonic Acid Group on Furan Ring Properties

| Property | Unsubstituted Furan / 2-Methylfuran | This compound | Reference |

|---|---|---|---|

| Reactivity in Electrophilic Substitution | High | Significantly Reduced | |

| Stability in Strong Acid | Low (Prone to polymerization) | Increased | pharmaguideline.com |

| Water Solubility | Sparingly soluble | High | cymitquimica.com |

Stability and Transformation Pathways in Various Chemical Environments

The stability of this compound is contingent on the specific chemical environment, particularly the pH and temperature.

Acidic Environments: While the sulfonic acid group offers some protection against polymerization, the furan ring itself is susceptible to irreversible ring-opening under harsh acidic conditions, especially at elevated temperatures. researchgate.netrsc.org This is a common transformation pathway for many furan derivatives, which can be hydrolyzed to form 1,4-dicarbonyl compounds. rsc.org Studies on the acid-catalyzed ring opening of substituted furans show that the nature of the substituents significantly influences the reaction's outcome and rate. researchgate.net

Aqueous Environments and Hydrolysis: The compound is stable in aqueous solution. Its sulfonyl chloride analogue, 5-methylfuran-2-sulfonyl chloride, readily hydrolyzes in the presence of water to form this compound, indicating the stability of the C-S bond in the sulfonic acid under these conditions.

Thermal Stability: Furan sulfonic acids exhibit lower thermal stability compared to their sulfinic acid counterparts due to the higher oxidation state of sulfur. vulcanchem.com High temperatures, particularly in the presence of strong acids, can lead to decomposition. smolecule.com

Potential transformation pathways for this compound include:

Conversion to Sulfonyl Chloride: Reaction with reagents like thionyl chloride or phosphorus pentachloride can convert the sulfonic acid into the more reactive 5-methylfuran-2-sulfonyl chloride, which is a versatile intermediate for synthesizing sulfonamides and sulfonate esters.

Acid-Catalyzed Ring Opening: Under forcing acidic conditions, the furan ring can open to yield linear dicarbonyl compounds. researchgate.net

Desulfonation: While not widely reported for this specific compound, desulfonation can be a potential reaction pathway under certain hydrothermal or strong acid conditions, removing the sulfonic acid group.

Table 3: Stability and Transformation of this compound

| Chemical Environment | Stability | Potential Transformation Pathway | Reference |

|---|---|---|---|

| Aqueous Solution (Neutral) | High | - | |

| Strong Acid (e.g., >90% H₂SO₄) | Low, prone to decomposition | Ring-opening, Polymerization, Desulfonation | researchgate.netsmolecule.com |

| Basic Conditions | Generally stable as a salt | Formation of sulfonate salt | cymitquimica.com |

| Presence of Chlorinating Agents (e.g., SOCl₂) | Reactive | Conversion to 5-Methylfuran-2-sulfonyl chloride |

Derivatives and Analogs of 5 Methylfuran 2 Sulfonic Acid: Synthesis and Structure Reactivity Correlations

Synthesis and Reactivity of Sulfonyl Chloride Derivatives

Preparation of 5-Methylfuran-2-sulfonyl Chloride from 5-Methylfuran-2-sulfonic Acid

The conversion of this compound to its corresponding sulfonyl chloride is a critical step in the synthesis of its various derivatives. This transformation is typically achieved through the use of a chlorinating agent, with thionyl chloride (SOCl₂) being a commonly employed reagent. The reaction is generally carried out under anhydrous conditions to prevent the hydrolysis of the highly reactive sulfonyl chloride product back to the sulfonic acid.

The synthesis involves treating this compound with thionyl chloride, often in an inert solvent such as dichloromethane (B109758). To mitigate potential decomposition of the product, the reaction is usually conducted at low temperatures. Another method for the synthesis of sulfonyl chlorides involves the chlorination of sulfonic acids with reagents like phosphorus pentachloride (PCl₅).

A general procedure for the preparation of 5-methylfuran-2-sulfonyl chloride is as follows:

5-Methylfuran is first sulfonated using chlorosulfonic acid at a controlled temperature range of 0–5 °C.

The resulting this compound intermediate is then chlorinated with phosphorus pentachloride under anhydrous conditions to yield 5-methylfuran-2-sulfonyl chloride.

Table 1: Reagents and Conditions for the Synthesis of 5-Methylfuran-2-sulfonyl Chloride

| Starting Material | Reagent | Solvent | Temperature | Key Considerations |

| This compound | Thionyl chloride (SOCl₂) | Dichloromethane | Low temperature | Anhydrous conditions are crucial. |

| 5-Methylfuran | Chlorosulfonic acid, then PCl₅ | Not specified | 0–5 °C for sulfonation | Two-step process involving sulfonation followed by chlorination. |

Nucleophilic Substitution Reactions of 5-Methylfuran-2-sulfonyl Chloride

5-Methylfuran-2-sulfonyl chloride is a versatile intermediate that readily undergoes nucleophilic substitution reactions at the sulfonyl group. This reactivity allows for the synthesis of a diverse array of derivatives, including sulfonamides, sulfonate esters, and sulfonate thioesters. The electron-withdrawing nature of the sulfonyl chloride group facilitates the attack by various nucleophiles.

Sulfonamides are an important class of compounds with a wide range of applications, including in medicinal chemistry. The synthesis of sulfonamides from 5-methylfuran-2-sulfonyl chloride is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base. The base, such as pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction.

For instance, the reaction of 5-bromofuran-2-sulfonyl chloride with methylamine (B109427) in tetrahydrofuran (B95107) (THF) at 0 °C, followed by stirring at room temperature, yields 5-bromofuran-2-sulfonamide. iajps.com Similarly, substituted furan (B31954) sulfonamides have been synthesized by reacting the corresponding sulfonyl chloride with amines in the presence of a base. iajps.com

Table 2: Examples of Sulfonamide Synthesis from Furan Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Base | Solvent | Product |

| 5-Bromofuran-2-sulfonyl chloride | Methylamine | - | THF | 5-Bromofuran-2-sulfonamide iajps.com |

| 5-(substituted phenyl)-furan-2-sulfonyl chloride | N-methyl-2-oxo-2-substituted-phenylethylamine | Triethylamine | Dichloromethane | 5-(substituted phenyl)-N-(2-oxo-2-substituted-phenylethyl)-N-methylfuran-2-sulfonamide derivatives iajps.com |

| m-Nitrobenzenesulfonyl chloride | 2-(5-Methylfuran-2-yl)aniline | Pyridine | Pyridine | N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide iucr.org |

Sulfonate esters are another class of derivatives readily accessible from 5-methylfuran-2-sulfonyl chloride. These compounds are synthesized by reacting the sulfonyl chloride with an alcohol in the presence of a base. The base, often pyridine, facilitates the reaction by activating the alcohol and neutralizing the HCl byproduct. eurjchem.com This method is widely used for the synthesis of various sulfonate esters. eurjchem.com

The general reaction involves the treatment of an alcohol with the sulfonyl chloride in the presence of an amine base. eurjchem.com Environmentally benign approaches have also been developed, utilizing aqueous bases and greener solvents to afford sulfonate esters in good to excellent yields. eurjchem.com

The synthesis of sulfonate thioesters from 5-methylfuran-2-sulfonyl chloride can be achieved by reacting the sulfonyl chloride with a thiol (mercaptan). Similar to the synthesis of sulfonamides and sulfonate esters, this reaction typically requires a base to proceed efficiently. The resulting sulfonate thioesters are valuable intermediates in organic synthesis.

While direct synthesis from 5-methylfuran-2-sulfonyl chloride and a thiol is the most straightforward approach, other methods for generating thioesters from sulfonyl chlorides have been reported. researchgate.net These include transition-metal-free S-H bond insertion reactions and organophosphorus-catalyzed umpolung reactions. researchgate.net A nickel-catalyzed desulfonative cross-coupling reaction has also been developed for the synthesis of unsymmetrical thioethers from two different sulfonyl chlorides. researchgate.net

Functionalized Furan Sulfonic Acid Derivatives

Beyond the derivatives of 5-methylfuran-2-sulfonyl chloride, a variety of other functionalized furan sulfonic acid derivatives have been synthesized and studied. These compounds often exhibit interesting chemical and physical properties due to the interplay of the furan ring and the sulfonic acid moiety, along with other functional groups.

For example, furan-2-sulfonic acid itself is a key intermediate synthesized by the sulfonation of furan using a pyridine-sulfur trioxide complex. The introduction of other functional groups onto the furan ring can modulate the electronic properties and reactivity of the sulfonic acid group. For instance, the presence of an electron-withdrawing group like a methanesulfonyl group on the furan ring can enhance its electrophilicity.

The synthesis of polyfunctionalized furan analogs can be achieved through various catalytic methods. researchgate.net For example, sulfonic acid immobilized on nano-cobalt ferrite (B1171679) has been used as a novel magnetic nanocatalyst for the preparation of alkyl 2-methyl-4-(2-aryl-2-oxoethyl)-5-arylfuran-3-carboxylates. researchgate.net

Furthermore, the development of solid-phase synthesis techniques has provided access to novel sulfonyl chloride and sulfonyl-containing resins. soton.ac.uk These polymer-bound reagents offer advantages in terms of ease of purification and handling. soton.ac.uk

Alkylation, Amination, Esterification, Halogenation, Olefination, Oxidation, Reduction, and Thiolation Reactions of Furan Sulfonate Precursors

The functionalization of the furan core, particularly from precursors like 5-hydroxymethylfurfural (B1680220) (HMF), is pivotal for creating a diverse range of derivatives. Converting the hydroxyl group of HMF to a sulfonate ester (e.g., tosylate, mesylate, or triflate) creates a highly effective leaving group. google.com This strategic conversion allows for a multitude of subsequent reactions, including alkylation, amination, and thiolation, by facilitating nucleophilic substitution at the methylene (B1212753) position while preserving other functionalities like the aldehyde group. google.com

The reactivity of these precursors enables the synthesis of complex molecules through various chemical transformations.

Alkylation: Friedel-Crafts alkylation of furan itself is challenging due to its sensitivity to the strong acids typically used as catalysts. pharmaguideline.com However, alkylation can be achieved using milder catalysts like phosphoric acid or boron trifluoride with an alkene. pharmaguideline.com A more prominent strategy for creating long-chain alkyl furans, particularly for surfactant applications, involves the Friedel-Crafts acylation of furan with fatty acid anhydrides, followed by reduction of the resulting ketone. nih.gov For instance, reacting furan with lauric anhydride (B1165640) over a solid acid zeolite catalyst produces 2-dodecanoylfuran, which can then be reduced to 2-dodecylfuran. nih.gov This acylation can yield up to 90% of the acylated furan ketone. nih.gov

Amination: The reductive amination of furanic aldehydes and ketones is a primary method for synthesizing furan-based amines. mdpi.com This process typically involves the condensation of a carbonyl group with ammonia (B1221849) or a primary amine to form an imine, which is subsequently hydrogenated to the desired amine. mdpi.comnih.gov For example, 5-hydroxymethylfurfural (HMF) can be converted to 5-(aminomethyl)furan-2-carbinol (HMFA) with approximately 90% yield using a Ni/SBA-15 catalyst. mdpi.com Similarly, 2,5-diformylfuran (DFF) undergoes direct reductive amination with ammonia over Nickel-Raney catalysts to produce 2,5-bis(aminomethyl)furan (B21128) (BAF), a useful diamine intermediate for biopolymers. scirp.org

Esterification: Furan-based sulfonic acid analogs can be synthesized through the esterification of furoic acid with fatty alcohols, followed by a sulfonation step. nih.govacs.org This approach has been used to create a new class of biobased anionic surfactants known as sulfonated alkyl furoates (SAFs). acs.org The process involves, for example, the esterification of furoic acid with octanol (B41247) or dodecanol, followed by sulfonation of the furan ring. researchgate.netgoogle.com This method is considered highly scalable as it does not require specialized catalysts or complex purification techniques. acs.org

Halogenation: The direct halogenation of furan with chlorine and bromine is a vigorous reaction that can lead to polyhalogenated products. pharmaguideline.com To achieve mono-halogenated furans, milder conditions are necessary. pharmaguideline.com For instance, bromination with N-bromosuccinimide (NBS) or carrying out the reaction at low temperatures (e.g., -5°C in DMF or dioxane) can yield 2-bromofuran. pharmaguideline.com When the furan ring is substituted with an electron-withdrawing group at the 2-position, halogenation tends to occur at the 5-position. pharmaguideline.com

Olefination: The formation of carbon-carbon double bonds (olefins) on furan precursors can be achieved through various methods. The Wittig reaction is a well-established protocol for synthesizing functionalized furans. organic-chemistry.orgmdpi.com More recently, catalytic versions of the Wittig reaction have been developed, using catalytic amounts of phosphine (B1218219) and a base to create highly functionalized furans. organic-chemistry.orgmdpi.com Another approach is decarbonylative olefination, which can be seen as a more atom-economical alternative to the Wittig reaction and may require a palladium catalyst. google.comgoogle.com Furthermore, Pd-catalyzed intermolecular unactivated C(sp³)–H bond olefination has been developed using ene-yne-ketones and allenyl ketones as carbene precursors, allowing for the stereoselective construction of alkenes substituted with furans and dihydrofurans. nih.gov

Oxidation: The oxidation of furan derivatives can be directed at various functional groups. For instance, the aldehyde group in precursors like HMF-sulfonates can be selectively oxidized without affecting the sulfonate moiety, which would not be possible with HMF itself where both the hydroxyl and aldehyde groups are susceptible to oxidation. google.com Furan rings can also be synthesized via the oxidation of precursor molecules. One method involves the oxidation of functionalized α-diazo-β-ketoacetates with dimethyldioxirane (B1199080) (DMDO) to form dihydrofuranols, which then undergo acid-catalyzed dehydration to generate substituted furans. nih.gov Iron-catalyzed C-H/C-H cross-dehydrogenative-coupling reactions under oxidative conditions can also produce highly substituted furans. nih.govacs.org

Reduction: Selective reduction is crucial in the synthesis of furan derivatives. In the production of oleo-furan sulfonate surfactants, a key step is the reduction of the ketone group in the acylated furan precursor to form a linear alkyl chain. nih.gov This can be accomplished using a copper chromite catalyst, which selectively reduces the ketone without hydrogenating the furan ring. nih.gov The yield of the reduced product, such as 2-dodecylfuran, can be optimized by adjusting reaction conditions like hydrogen pressure, with yields exceeding 90% under optimal settings. nih.gov

Thiolation: The introduction of sulfur-containing functional groups can be achieved through various thiolation reactions. Electrophilic sulfur reagents like benzylsulfenyl chloride can react with furan precursors to create thio-substituted furans. researchgate.net Another method involves the palladium-catalyzed cross-coupling of aryl halides with a sulfurating agent like sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O) to form aromatic thioethers, a protocol that is amenable to heterocyclic compounds like furan. acs.org Additionally, thiosulfonates can be synthesized by the coupling of thiols with sodium sulfinates under aerobic conditions, catalyzed by reagents such as FeCl₃. rsc.org

The following table summarizes the various reaction types for the derivatization of furan sulfonate precursors.

| Reaction Type | Precursor Example | Key Reagents/Conditions | Resulting Functional Group/Product | Source(s) |

| Alkylation | Furan | Fatty Acid Anhydride, Zeolite Catalyst | Acyl Furan (Ketone) | nih.gov |

| Amination | 5-Hydroxymethylfurfural (HMF) | NH₃, H₂, Ni/SBA-15 Catalyst | Primary Amine | mdpi.com |

| Esterification | Furoic Acid | Fatty Alcohol, followed by Sulfonation | Sulfonated Alkyl Furoate | nih.govacs.org |

| Halogenation | Furan | N-Bromosuccinimide (NBS) / Low Temp | Bromo-Furan | pharmaguideline.com |

| Olefination | Furan Precursors | Phosphine (catalytic), Base (Wittig) | Alkene | organic-chemistry.orgmdpi.com |

| Oxidation | α-Diazo-β-ketoacetate | Dimethyldioxirane (DMDO), Acid | Hydroxy/Alkoxy Furan | nih.gov |

| Reduction | 2-Dodecanoylfuran | H₂, Copper Chromite Catalyst | Linear Alkyl (Dodecyl) Furan | nih.gov |

| Thiolation | Furan Precursor | Benzylsulfenyl Chloride | Thioether | researchgate.net |

Development of Furan Sulfonic Acid Analogs for Specific Applications

The development of furan sulfonic acid analogs is driven by the search for high-performance, renewable chemicals, particularly in the surfactant industry. umn.edu These bio-based surfactants, often termed oleo-furan sulfonates (OFS), are designed as sustainable alternatives to petroleum-derived surfactants like linear alkylbenzene sulfonates (LAS). nih.govresearchgate.net The core structure of these analogs links a hydrophilic sulfonate group to a hydrophobic alkyl chain via a furan ring derived from biomass. researchgate.net

A key advantage of OFS surfactants is their tunable nature. umn.edu The synthesis allows for precise control over the molecular structure, including the length and branching of the hydrophobic alkyl tail, which directly correlates with the surfactant's performance characteristics. nih.govumn.edu For example, the hydrophobicity can be increased by reducing a ketone group on the alkyl chain to a simple alkane. rsc.org This tunability allows for the optimization of properties like critical micelle concentration (CMC), Krafft temperature (the temperature below which the surfactant is insoluble), and stability in hard water. nih.gov

Another class of furan-based surfactants, sulfonated alkyl furoates (SAFs), are synthesized via the esterification of furoic acid with fatty alcohols, followed by sulfonation. nih.govacs.org These analogs, featuring an ester linkage, also exhibit superior properties compared to conventional surfactants, including high resistance to hard water and low CMC. acs.org The choice of the linker (e.g., C-C bond in OFS vs. ester bond in SAFs) and the position of the sulfonate group significantly impact the final properties of the surfactant. acs.org

The table below compares the performance of a representative oleo-furan sulfonate (OFS) with a conventional linear alkylbenzene sulfonate (LAS).

| Surfactant Analog | Structure Description | Critical Micelle Conc. (CMC) (ppm) | Krafft Temp. (°C) | Key Performance Characteristic | Source(s) |

| OFS-12 | Linear C12 alkyl chain attached to a sulfonated furan ring. | 720 | 30 | Improved solubility and performance in hard water compared to LAS-12. | nih.govacs.org |

| LAS-12 | Linear C12 alkyl chain attached to a sulfonated benzene (B151609) ring. | - | 58 | Higher Krafft temperature indicates lower solubility at cooler temperatures. | acs.org |

| OFS-Cocinic | Mixed C8-C18 alkyl chains from cocinic acid on a sulfonated furan. | 350 | < 0 | Excellent low-temperature performance and low CMC. | acs.org |

| SAF-8 | C8 alkyl chain linked via an ester to a sulfonated furan ring. | 303 | - | High resistance to hard water, low CMC. | acs.org |

Advanced Applications and Research Horizons of 5 Methylfuran 2 Sulfonic Acid and Its Derivatives

Applications in Advanced Organic Synthesis

The structural attributes of 5-Methylfuran-2-sulfonic acid make it a valuable tool for synthetic chemists. The presence of the reactive sulfonic acid group, combined with the stable, renewable furan (B31954) core, allows for its strategic use in the construction of diverse and complex molecular frameworks.

Utility as a Key Intermediate in Complex Molecular Architectures

| Reaction Type | Nucleophile | Product | Significance |

| Sulfonamide Formation | Amines (R-NH2) | R-NHSO2-(5-methylfuran) | Introduction of a bioactive pharmacophore |

| Sulfonate Ester Formation | Alcohols (R-OH) | R-OSO2-(5-methylfuran) | Creation of potential leaving groups or protecting groups |

This table illustrates the utility of 5-methylfuran-2-sulfonyl chloride, a derivative of this compound, in forming key chemical bonds for the synthesis of complex molecules.

The ability to incorporate the 5-methylfuran-2-sulfonyl group is significant in medicinal chemistry, where this functional group can impart specific biological activities to a target molecule.

Strategic Introduction of Sulfonyl Functional Groups into Target Molecules

The introduction of a sulfonyl group can significantly alter the physicochemical properties of a molecule, including its solubility, acidity, and biological activity. This compound, primarily through its more reactive sulfonyl chloride derivative, provides a strategic method for incorporating the 5-methylfuran-2-sulfonyl group. This process is crucial in drug discovery and development, where the sulfonyl group is a common feature in many therapeutic agents. The furan moiety itself can participate in various chemical transformations, offering further opportunities for molecular diversification.

Functionalization and Modification of Biomolecules

The precise chemical modification of biomolecules is essential for understanding their structure and function. The reactivity of the sulfonyl group in derivatives of this compound presents opportunities for the targeted derivatization of proteins and peptides.

Applications in Protein and Peptide Derivatization for Structural and Functional Studies

The introduction of sulfonic acid groups to the N-terminus of proteins or peptides can facilitate their analysis by mass spectrometry. google.com This derivatization can enhance the generation of fragment ions, which is crucial for determining the amino acid sequence. google.com While direct reactions with sulfonic acids can be challenging due to their strong acidity, a common strategy involves a two-step process using a compound with a disulfide group that is later cleaved to reveal the sulfonic acid. google.com

A potential application for a derivative of this compound would be in such a derivatization strategy. The unique furan structure could offer advantages in terms of reaction specificity or introduce a tag for subsequent analysis. For instance, a reagent derived from this compound could be designed to react specifically with the N-terminus of a peptide, leading to a sulfonated peptide that exhibits improved fragmentation patterns in tandem mass spectrometry. This would aid in de novo sequencing efforts. dtu.dk

Potential for Furan Sulfonic Acid Structures in Catalysis

The development of efficient and reusable catalysts is a key goal in green chemistry. The inherent properties of furan and sulfonic acid groups can be combined to create novel heterogeneous catalysts.

Design and Synthesis of Furan-Sulfonic Acid-Based Heterogeneous Catalysts

Solid acid catalysts are widely used in organic synthesis, and materials bearing sulfonic acid groups are particularly effective. researchgate.net The design of heterogeneous catalysts often involves immobilizing active catalytic sites onto a solid support. A promising approach involves the use of furan-containing polymers that are subsequently sulfonated.

For example, a polystyrene sulfonic acid-based catalyst has been shown to be effective in the synthesis of 5-hydroxymethylfurfural (B1680220) (HMF) from glucose. researchgate.net Similarly, a catalyst based on this compound could be conceptualized. The synthesis could involve the polymerization of a suitable furan-containing monomer followed by sulfonation, or the attachment of this compound moieties to a pre-existing polymer support.

| Catalyst Design Strategy | Description | Potential Application |

| Sulfonated Furan Polymers | Polymerization of furan-based monomers followed by sulfonation to introduce acidic sites. | Acid-catalyzed dehydration of carbohydrates to produce valuable platform chemicals like furfural (B47365) and HMF. lidsen.comresearchgate.net |

| Immobilized Furan Sulfonic Acids | Covalent attachment of this compound to a solid support (e.g., silica (B1680970), carbon). | Catalyzing a range of organic transformations such as esterification, alkylation, and condensation reactions. |

This table outlines potential strategies for the design and application of heterogeneous catalysts based on furan sulfonic acid structures.

The synergy between the furan ring and the sulfonic acid group could lead to catalysts with unique activity and selectivity. The furan moiety might interact with specific substrates, while the sulfonic acid provides the necessary Brønsted acidity for the reaction to proceed. lidsen.com

Evaluation of Catalytic Performance in Various Organic Transformations

This compound and its derivatives have emerged as versatile catalysts in a range of organic transformations, primarily driven by their acidic properties. These furan-based catalysts are particularly noted for their role in the conversion of biomass into valuable chemicals and biofuels.

One of the key applications is in the hydroxyalkylation/alkylation (HAA) reactions of 2-methylfuran (B129897) with various carbonyl compounds. mdpi.com These reactions are crucial for producing precursors to liquid fuels. For instance, the reaction of 2-methylfuran with butanal, catalyzed by acids like p-toluenesulfonic acid, sulfuric acid, and Amberlyst-15, yields 2,2′-butylidenebis[5-methylfuran]. mdpi.com Similarly, the reaction with 5-methylfurfural (B50972) produces 2,2′,2″-methylidenetris[5-methylfuran]. mdpi.com The resulting products can then undergo hydrodeoxygenation to produce C9-C16 alkane liquid fuels. mdpi.com

Solid acid catalysts derived from or functionalized with sulfonic acid groups have shown significant promise. A novel silica-supported sulfonic acid functionalized isonicotinic acid catalyst (SO3H-INA@SiO2) has been used for the solvent-free conversion of 2-methylfuran to diesel fuel precursors. researchgate.net Under optimized conditions, this catalyst achieved complete conversion of 2-methylfuran. researchgate.net Another approach involves the use of sulfonated carbonaceous materials derived from the dehydration of glucose, which have proven effective in the hydroxyalkylation/alkylation of 2-methylfuran and furfural. mdpi.com These catalysts exhibit good reusability, maintaining their activity over several cycles. mdpi.com

The table below summarizes the catalytic performance of various sulfonic acid-based catalysts in the conversion of 2-methylfuran.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| p-Toluenesulfonic acid | 2-Methylfuran, 5-Methylfurfural | 2,2′,2″-Methylidenetris[5-methylfuran] | - | mdpi.com |

| Sulfuric acid | 2-Methylfuran, 5-Methylfurfural | 2,2′,2″-Methylidenetris[5-methylfuran] | - | mdpi.com |

| ITQ-2 | 2-Methylfuran, Butanal | 2,2′-Butylidenebis[5-methylfuran] | 86 | mdpi.com |

| SO3H-INA@SiO2 | 2-Methylfuran | 5,5-bis(5-methylfuran-2-yl)pentan-2-one and 2,4,4-tris(5-methylfurfural-2-yl)penta-1-ol | 19 and 67 respectively | researchgate.net |

| Sulfonated humin | 2-Methylfuran, Furfural | 5,5′-(Furan-2-ylmethylene)bis(2-methylfuran) | 64.2 | mdpi.com |

Establishing Structure-Acidity Relationships in Furan Sulfonic Acid Catalysts

The development of solid-supported furan sulfonic acid catalysts has been a key area of research to enhance stability and reusability. Materials like sulfonated ordered mesoporous silica (e.g., MCM-41-SO₃H and SBA-15-SO₃H) and zeolites are prominent in acid-catalyzed reactions of furan derivatives due to their high surface area and structured porosity, which can improve catalytic activity and selectivity.

The strength of the acid sites is a critical factor. For supported sulfonic acid catalysts, the acid strength can be influenced by the nature of the support material. For example, the acid strength of catalysts obtained by treating different oxide carriers with chlorosulfonic acid was found to depend on the basicity of the support. researchgate.net Less basic supports like SiO₂ resulted in stronger acid sites compared to more basic supports like TiO₂, Al₂O₃, and MgO. researchgate.net

Furthermore, the introduction of fluorine atoms into the structure of sulfonic acid catalysts can significantly increase their acid strength, making them comparable to pure sulfuric acid. mdpi.com This strategy has been explored for silica-based catalysts, where perfluoroalkyl tethers are used to anchor the sulfonic acid groups. mdpi.com

The following table outlines the relationship between structural features and acidity in various sulfonic acid catalysts.

| Catalyst Type | Structural Feature | Impact on Acidity | Reference |

| Furan Sulfonic Acids | -SO₃H group at 2-position | Strong electron-withdrawing effect, deactivates furan ring | |

| This compound | Methyl group at 5-position | Electron-donating, modulates overall electron density | |

| Supported Sulfonic Acids | Mesoporous silica, zeolites | High surface area and porosity enhance catalytic sites | |

| Oxide-Supported Sulfonic Acids | Basicity of oxide support (e.g., SiO₂, TiO₂) | Lower basicity of support leads to stronger acid sites | researchgate.net |

| Fluorinated Sulfonic Acids | Presence of fluorine atoms | Significantly increases acid strength | mdpi.com |

Pharmaceutical and Medicinal Chemistry Research

Exploration in the Development of Sulfonamide-Based Therapeutic Agents

The furan scaffold, combined with a sulfonamide moiety, has been a subject of interest in the design of new therapeutic agents. researchgate.net The synthesis of furan-based sulfonamides is often achieved by reacting a furan sulfonyl chloride, such as 5-methylfuran-2-sulfonyl chloride, with various amines. This modular approach allows for the generation of a diverse library of compounds for biological screening.

Research has shown that furan sulfonamide derivatives exhibit a wide range of biological activities. researchgate.net These include potential applications as anticancer and antimicrobial agents. The specific biological activity is highly dependent on the nature of the substituents on both the furan ring and the sulfonamide nitrogen.

For example, novel benzofuran-based sulfonamides have been synthesized and evaluated as selective inhibitors of carbonic anhydrases IX and XII, which are tumor-associated enzymes. researchgate.net These compounds feature a benzenesulfonamide (B165840) moiety linked to a benzofuran (B130515) tail. researchgate.net The inhibitory activities were found to be in the nanomolar range for the target isoforms. researchgate.net

Investigation of Potential Anticancer Properties of Furan Sulfonic Acid Derivatives

Furan derivatives, including those bearing sulfonamide groups, have demonstrated promising anticancer activity. A series of novel furan sulfonamide derivatives were synthesized and evaluated against human breast cancer (MCF-7), lung cancer (A549), and melanoma (A-375) cell lines. researchgate.net Several of these compounds showed activity higher than the positive control, doxorubicin. researchgate.net

The mechanism of anticancer action for some furan-based derivatives has been linked to the disruption of cellular processes like tubulin polymerization. nih.gov For instance, certain furan derivatives induced G2/M phase cell cycle arrest and apoptosis in breast cancer cells. nih.gov

Benzofuran derivatives containing a benzene-sulfonamide group have also been investigated for their ability to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in the progression of various cancers. nih.gov

The table below presents data on the cytotoxic activity of selected furan-based compounds against the MCF-7 breast cancer cell line.

| Compound | IC₅₀ (µM) against MCF-7 | Reference |

| Pyridine (B92270) carbohydrazide (B1668358) 4 | 4.06 | nih.gov |

| N-phenyl triazinone 7 | 2.96 | nih.gov |

Studies on Enzyme Inhibition Mechanisms Involving Furan Sulfonic Acid Compounds

Furan sulfonamides have been identified as potent inhibitors of various enzymes, with carbonic anhydrases (CAs) being a significant target. Sulfonamides inhibit CAs by coordinating to the zinc ion present in the active site of the enzyme. researchgate.net This interaction blocks the enzyme's catalytic activity, which is the reversible hydration of carbon dioxide.

Novel furyl sulfonamides have been designed and shown to be active against several human CA isoforms, including hCA I, hCA II, hCA IV, and hCA IX. researchgate.net Some of these compounds exhibited greater potency than the reference drug acetazolamide. researchgate.net Molecular docking studies have been employed to understand the interactions between the furan sulfonamide inhibitors and the amino acid residues in the active site of the CAs, providing a rationale for their inhibitory activity. researchgate.net

Beyond carbonic anhydrases, other enzymes are also potential targets. For instance, some furan derivatives have been evaluated for their inhibitory activity against protein tyrosine kinases (PTKs). mdpi.com The structure-activity relationship studies revealed that the number and position of hydroxyl and halogen substituents on the phenyl ring of furan-2-yl(phenyl)methanone derivatives significantly influenced their PTK inhibitory potency. mdpi.com

Theoretical and Computational Investigations of 5 Methylfuran 2 Sulfonic Acid

Electronic Structure and Reactivity Analysis

The electronic structure and reactivity of 5-Methylfuran-2-sulfonic acid and its derivatives are subjects of significant interest in computational chemistry. These studies provide fundamental insights into the molecule's behavior and potential applications.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For furan (B31954) derivatives, DFT calculations, often using the B3LYP functional with a basis set like cc-pVTZ, are employed to determine ground-state molecular geometry and harmonic vibrational frequencies. globalresearchonline.net Studies on related furan compounds have shown that the attachment of a methyl group can influence the bond angles within the furan ring. globalresearchonline.net For instance, the C2-O1-C5 bond angle in furan is observed to be smaller than in 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691) due to the electronic effects of the methyl group(s). globalresearchonline.net

DFT is also utilized to analyze the vibrational spectra (IR and Raman) of furan derivatives. globalresearchonline.net The calculated vibrational frequencies are often in good agreement with experimental data, aiding in the assignment of spectral bands. globalresearchonline.netresearchgate.net For example, the symmetric and asymmetric C-C stretching vibrations in the furan ring typically appear in the range of 1414-1033 cm⁻¹. globalresearchonline.net Furthermore, DFT calculations can predict electronic absorption spectra through time-dependent DFT (TD-DFT), providing insights into the electronic transitions of the molecule. globalresearchonline.net The reactivity of sulfonic acids, including their esterification mechanisms, has also been explored using DFT, revealing the energetic favorability of different reaction pathways. rsc.org

Table 1: Representative DFT-Calculated Vibrational Frequencies for Furan Derivatives This table is illustrative and based on general findings for furan derivatives. Specific values for this compound would require dedicated calculations.

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| C-H stretch (furan ring) | 3100-3200 | Medium |

| C-H stretch (methyl group) | 2900-3000 | Medium-Strong |

| C=C stretch (furan ring) | 1500-1600 | Strong |

| C-C stretch (furan ring) | 1300-1450 | Medium-Strong |

| S=O stretch (sulfonic acid) | 1300-1400 | Very Strong |

| S-O stretch (sulfonic acid) | 1100-1200 | Strong |

| C-O-C stretch (furan ring) | 1000-1100 | Medium |

Ab Initio Calculations for Energetic and Electronic Characterization

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for characterizing the energetic and electronic properties of molecules. asianpubs.org These methods are used to determine properties such as torsional barriers and interaction energies. For instance, studies on similar functionalized alkanes have used ab initio methods (e.g., B3LYP/6-311G**) to calculate the rotational barriers of functional groups like sulfonic acid. rsc.org Such calculations have shown that the sulfonic acid group has a higher torsional barrier compared to other groups like imidazole, indicating it is less labile when attached to an alkyl chain. rsc.org

Furthermore, ab initio calculations are crucial for understanding intermolecular interactions, such as the binding of water molecules to sulfonic acid groups. rsc.org These calculations can determine binding energies, providing insight into how strongly the molecule interacts with its environment. rsc.org For example, the interaction energy between a sulfonic acid and a water molecule has been calculated to be significant, suggesting a strong affinity for water, which is important for processes like proton conductivity in polymer electrolyte membranes. rsc.org The energy penalty for proton transfer between acid molecules has also been quantified using these methods. rsc.org

Molecular Dynamics Simulations and Reaction Pathway Predictions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and predict reaction pathways. asianpubs.org For systems involving sulfonic acids, MD simulations can provide insights into the structural and dynamic characteristics of the molecule in different environments, such as in solution or within a polymer matrix. tue.nl These simulations can track the movement of atoms over time, revealing information about conformational changes, diffusion, and the formation of clusters. tue.nlresearchgate.net

In the context of reaction predictions, MD simulations can help to visualize the approach of reactants and the formation of transition states. While not explicitly detailed for this compound in the provided context, MD simulations are a standard tool for exploring reaction mechanisms. For instance, in studies of similar compounds, MD has been used to understand the interaction of functional groups with their surroundings, which is a precursor to predicting reactive encounters. tue.nl

Computational Spectroscopic Property Predictions (e.g., NMR, IR)

Computational methods are invaluable for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. asianpubs.org

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. globalresearchonline.net For furan derivatives, these calculations can predict the shielding of protons on the furan ring. globalresearchonline.net The presence of an electron-donating methyl group, as in this compound, is expected to increase the shielding of nearby protons compared to unsubstituted furan. globalresearchonline.net

IR Spectroscopy: As mentioned in the DFT section, computational methods can accurately predict IR vibrational frequencies. globalresearchonline.netasianpubs.org By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. asianpubs.org For sulfonic acids, characteristic strong bands for the S=O and S-O stretching vibrations are expected and can be precisely located through calculation. asianpubs.org

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table provides expected ranges and is for illustrative purposes. Actual values would be obtained from specific computational studies.

| Spectroscopic Technique | Parameter | Predicted Value/Range | Notes |

|---|---|---|---|

| ¹H NMR | δ (H3) | ~6.3-6.5 ppm | Proton on furan ring adjacent to methyl group |

| δ (H4) | ~7.1-7.3 ppm | Proton on furan ring adjacent to sulfonic acid group | |

| δ (CH₃) | ~2.3-2.5 ppm | Methyl group protons | |

| IR | ν(S=O) | ~1350 cm⁻¹ | Asymmetric stretch |

| ν(S=O) | ~1150 cm⁻¹ | Symmetric stretch | |

| ν(O-H) | ~3400 cm⁻¹ (broad) | Hydrogen-bonded hydroxyl group |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a critical role in the structure, stability, and function of molecules. wikipedia.orgrsc.org NCI analysis, often based on the electron density and its derivatives, allows for the visualization and characterization of these interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. scispace.com

For this compound, NCI analysis would be particularly useful for understanding its interactions with other molecules, such as water or biological macromolecules. The sulfonic acid group is a strong hydrogen bond donor and acceptor, and the furan ring can participate in π-stacking interactions. NCI plots can reveal the regions of the molecule involved in these interactions and their relative strengths. dntb.gov.ua This type of analysis is crucial for understanding how the molecule behaves in a condensed phase or a biological environment. rsc.org

Molecular Docking Studies for Ligand-Target Interactions of Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianpubs.org This is particularly relevant for the derivatives of this compound, which may have potential biological activity. tandfonline.comacs.orgresearchgate.net

In these studies, the derivative of this compound would act as the ligand, and a biological macromolecule, such as a protein or enzyme, would be the target. The docking simulation would predict the binding mode and affinity of the ligand to the target's active site. mdpi.com These studies are instrumental in drug discovery and design, as they can identify potential drug candidates and provide insights into their mechanism of action. acs.orgmdpi.com For example, docking studies on similar heterocyclic compounds have been used to investigate their potential as enzyme inhibitors. acs.org The results of these simulations can guide the synthesis of new derivatives with improved activity. mdpi.com

Analytical and Characterization Methodologies in 5 Methylfuran 2 Sulfonic Acid Research

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 5-Methylfuran-2-sulfonic acid by mapping the proton (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy : In ¹H NMR analysis, the protons on the furan (B31954) ring are expected to appear as distinct signals in the aromatic region of the spectrum. The electron-withdrawing nature of the sulfonic acid group at the C2 position significantly influences the chemical shift of the adjacent proton (H3), causing it to resonate at a lower field compared to the proton at the C4 position. The methyl group protons at the C5 position typically appear as a singlet in the upfield region. The acidic proton of the sulfonic acid group (-SO₃H) is expected to produce a broad singlet that is exchangeable with deuterium oxide (D₂O).

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atom attached to the sulfonic acid group (C2) and the carbon bearing the methyl group (C5) are expected to be significantly deshielded and appear at lower fields. The other two furan ring carbons (C3 and C4) and the methyl carbon will resonate at higher fields. The expected chemical shifts are based on data from analogous 5-substituted furan compounds. nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H3 | ~7.0-7.4 | - | Doublet; downfield due to adjacent -SO₃H group |

| H4 | ~6.2-6.5 | - | Doublet; upfield relative to H3 |

| -CH₃ | ~2.3-2.6 | ~13-15 | Singlet |

| -SO₃H | Variable, broad | - | Broad singlet, D₂O exchangeable |

| C2 | - | ~150-155 | Attached to sulfonic acid group |

| C3 | - | ~115-120 | |

| C4 | - | ~108-112 | |

| C5 | - | ~158-162 | Attached to methyl group |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the characteristic functional groups present in this compound. mdpi.comosti.gov

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show a very broad and strong absorption band for the O-H stretch of the sulfonic acid group, typically centered around 3000 cm⁻¹. Strong, asymmetric and symmetric stretching vibrations for the S=O bonds are anticipated in the 1250-1120 cm⁻¹ and 1080-1030 cm⁻¹ regions, respectively. Vibrations associated with the furan ring, such as C-H, C=C, and C-O stretching, are also expected. globalresearchonline.netresearchgate.net

Raman Spectroscopy : Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the sulfonate group and the furan ring, which may be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Sulfonic Acid (-SO₃H) | O-H stretch | 3200-2800 (very broad) | IR |

| S=O asymmetric stretch | 1250-1120 | IR, Raman | |

| S=O symmetric stretch | 1080-1030 | IR, Raman | |

| S-O stretch | 700-610 | IR | |

| Furan Ring | C-H stretch | ~3100 | IR, Raman |

| C=C stretch | ~1600-1450 | IR, Raman | |

| Ring breathing/C-O-C stretch | ~1250-1000 | IR, Raman | |

| Methyl Group (-CH₃) | C-H stretch | ~2950-2850 | IR, Raman |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. Techniques like Electrospray Ionization (ESI) are particularly suitable for this polar compound.

In a typical mass spectrum, the molecule would be expected to show a molecular ion peak or, more commonly in ESI negative mode, a deprotonated molecule [M-H]⁻. A characteristic fragmentation pathway for sulfonic acids is desulfonation, involving the loss of sulfur trioxide (SO₃, 80 Da) or sulfur dioxide (SO₂, 64 Da). researchgate.net Other observed fragments would likely correspond to the cleavage of the furan ring itself. nist.gov

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) : Given its polarity and acidic nature, reversed-phase HPLC using a C18 column is a common method for analyzing this compound. dss.go.thresearchgate.net The mobile phase typically consists of an aqueous acidic buffer (e.g., dilute sulfuric or phosphoric acid) mixed with an organic modifier like acetonitrile. dss.go.th Ion-exchange chromatography, utilizing a cation-exchange resin-based column, is also a highly effective technique for separating furanic acids. dss.go.th

Column Chromatography : For preparative scale purification, column chromatography using silica (B1680970) gel can be employed, though the high polarity of the sulfonic acid may require polar solvent systems for effective elution. This technique is often used to purify precursors like 5-methylfuran-2-sulfonyl chloride.

Characterization of Furan Sulfonic Acid-Derived Materials and Surfaces (if applicable)

When this compound is used as a monomer for polymerization or as a component in the synthesis of functional materials like catalysts or coatings, characterization of the resulting material's morphology and surface is critical.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials derived from furan sulfonic acids. If this compound were used to create a polymer or a heterogeneous catalyst, SEM would be utilized to examine key properties such as particle size, shape, surface texture, and porosity. researchgate.net For instance, in the development of furan-based polymer nanofibers, SEM is used to confirm the formation of structurally homogeneous and uniformly distributed fibers and to analyze their diameter. chemrxiv.org

X-ray Diffraction (XRD) for Crystallinity and Phase Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique employed to analyze the crystalline structure of solid materials. It provides detailed information about the atomic arrangement, crystal lattice, and phase purity of a compound. For this compound, XRD analysis would be instrumental in determining its crystal system, space group, and unit cell dimensions, which are fundamental to understanding its solid-state properties.

Table 1: Representative Crystallographic Data for an Analogous Aromatic Sulfonic Acid Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.10683 (6) |

| b (Å) | 20.3726 (2) |

| c (Å) | 13.5678 (1) |

| β (°) | 94.551 (1) |

| Volume (ų) | 2229.74 (6) |

| Z | 4 |

Note: The data presented is for a derivative of a related compound and serves as an illustrative example of the type of information obtained from an XRD study.

The diffraction pattern obtained from a powdered sample of this compound would consist of a series of peaks at specific diffraction angles (2θ), which act as a unique "fingerprint" for its crystalline form. The position and intensity of these peaks could be used to identify the compound and assess its purity against known standards.

Thermal Gravimetric Analysis (TGA) for Thermal Stability

Thermal Gravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This method is essential for determining the thermal stability and decomposition profile of this compound. The resulting TGA curve provides critical information about the temperatures at which the compound begins to degrade, the number of decomposition steps, and the mass of any residual material.

Specific TGA data for this compound is not publicly documented. However, studies on similar aromatic sulfonic acids, such as benzenesulfonic acid and p-toluenesulfonic acid, provide a general understanding of their thermal behavior. For instance, the thermal degradation of sulfonated polymers often shows an initial weight loss corresponding to the loss of the sulfonic acid group, followed by the decomposition of the polymer backbone at higher temperatures. tue.nl The decomposition of p-toluenesulfonic acid has been observed to occur at elevated temperatures. researchgate.net

Table 2: Representative TGA Data for an Analogous Aromatic Sulfonic Acid

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 100 - 200 | ~5% | Loss of adsorbed water |

| 250 - 400 | ~30% | Decomposition and loss of sulfonic acid group |

| > 400 | ~60% | Decomposition of the aromatic ring |

Note: This data is hypothetical and based on the typical thermal decomposition behavior of aromatic sulfonic acids. It is intended for illustrative purposes only.

A TGA analysis of this compound would be expected to show an initial weight loss due to the evaporation of any bound water, followed by a significant weight loss corresponding to the decomposition of the sulfonic acid moiety and subsequent degradation of the 5-methylfuran ring. The precise temperatures of these events would be indicative of the compound's thermal stability.

Acidity Profiling (e.g., NH₃-TPD, Acid-Base Titration)

The acidic properties of this compound are a key aspect of its chemical character and reactivity. Techniques such as ammonia (B1221849) temperature-programmed desorption (NH₃-TPD) and acid-base titration are employed to quantify the acidity of solid and liquid acids, respectively.

NH₃-TPD is used to characterize the acid site density and strength of solid acid catalysts. While not typically applied to a bulk compound like this compound in its pure form, if supported on a catalytic material, NH₃-TPD would be highly relevant. The technique involves adsorbing ammonia onto the material and then desorbing it by heating. The amount of ammonia desorbed at different temperatures corresponds to the number of acid sites of varying strengths. For furan production from cellulose, solid acidic catalysts are characterized using NH₃-TPD to understand their catalytic activity. researchgate.net

Acid-Base Titration is a classical and effective method for determining the concentration and strength (pKa) of an acid in solution. For this compound, a strong organic acid, titration with a standardized strong base, such as sodium hydroxide, would be the primary method for acidity profiling. The titration can be monitored potentiometrically to generate a titration curve, from which the equivalence point and pKa can be determined. Aromatic sulfonic acids are known to be strong acids. acs.org The titration of aromatic sulfonic acids in non-aqueous solvents is also a well-established analytical procedure. core.ac.uk

Table 3: Expected Acidity Data for this compound

| Parameter | Expected Value/Range | Method |

| pKa | < 1 | Potentiometric Titration |

| Acid Site Density | (Not applicable for bulk compound) | NH₃-TPD (if supported) |

| Titration Profile | Sharp inflection at equivalence point | Acid-Base Titration |

Note: The expected pKa value is based on the known strong acidic nature of aromatic sulfonic acids. The actual value would need to be determined experimentally.

The titration curve for this compound would be expected to show a single, sharp inflection point, characteristic of the neutralization of a strong acid by a strong base. This analysis would provide a quantitative measure of its acidic strength, a critical parameter for its application in acid-catalyzed reactions.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for producing high-purity 5-Methylfuran-2-sulfonic acid, and how can side reactions be minimized?

- Methodological Answer : Sulfonation of the furan ring using sulfonating agents like chlorosulfonic acid or sulfur trioxide is a common approach. Reaction optimization requires controlling temperature (e.g., 0–5°C to avoid over-sulfonation) and solvent selection (e.g., dichloromethane for solubility). Post-synthesis purification via recrystallization or HPLC (as referenced in pharmacopeial methods ) ensures purity. Monitor reaction progress using TLC or inline IR spectroscopy to detect intermediates.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the methyl and sulfonic acid group positions on the furan ring. For example, deshielded protons near the sulfonic acid group indicate successful functionalization .

- IR : Strong absorption bands near 1180 cm (S=O stretching) and 1040 cm (S-O stretching) validate sulfonic acid presence .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) quantifies purity, using acidic mobile phases (0.1% trifluoroacetic acid) to enhance peak resolution .

Q. What safety precautions are advised given the limited toxicological data for this compound?

- Methodological Answer : Assume acute toxicity based on structural analogs (e.g., sulfonic acids and methylfurans). Use fume hoods, nitrile gloves, and eye protection during handling. For spills, neutralize with sodium bicarbonate before disposal. Document all procedures and consult occupational safety guidelines for sulfonic acids .

Advanced Research Questions

Q. How does the sulfonic acid group influence the compound’s electrochemical stability in aqueous solutions?

- Methodological Answer : Perform cyclic voltammetry in buffered solutions (pH 1–14) to assess redox behavior. Compare with non-sulfonated furans to isolate the sulfonic acid’s impact. Computational DFT models (e.g., Gaussian) can predict electron density shifts and stability under oxidative conditions .

Q. What mechanistic insights explain the compound’s reactivity in radical-mediated reactions?

- Methodological Answer : Use pulse radiolysis to measure rate constants for reactions with hydroxyl radicals () or hydrated electrons (). Compare kinetics with analogous compounds (e.g., 5-hydroxymethylfurfural) to identify substituent effects. Reference databases like Buxton et al. (1988) for baseline radical reactivity data .

Q. How can molecular dynamics simulations predict the compound’s interactions with lipid bilayers or proteins?

- Methodological Answer : Build a force field for the compound using tools like CHARMM or AMBER. Simulate insertion into lipid bilayers (e.g., DPPC membranes) to assess permeability. Validate with experimental membrane affinity studies (e.g., surface plasmon resonance) .

Q. What strategies resolve contradictions in reported solubility data across solvents?

- Methodological Answer : Systematically test solubility in polar aprotic (DMF, DMSO), protic (water, methanol), and nonpolar solvents (hexane). Use dynamic light scattering to detect aggregation. Cross-reference with Hansen solubility parameters to explain discrepancies .

Data Collection and Literature Review

Q. What experimental controls are critical when studying the compound’s catalytic or biological activity?

- Methodological Answer : Include negative controls (e.g., unfunctionalized furan derivatives) to isolate sulfonic acid effects. For biological assays, use cell viability controls (e.g., MTT assays) and validate results with orthogonal methods (e.g., fluorescence microscopy vs. flow cytometry) .

Tables for Key Data

| Property | Method | Typical Results | References |

|---|---|---|---|

| Melting Point | DSC | 120–125°C (decomposes) | |

| Aqueous Solubility (25°C) | Gravimetric Analysis | 85 mg/mL (pH 7) | |

| pKa | Potentiometric Titration | 1.2 (sulfonic acid group) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.